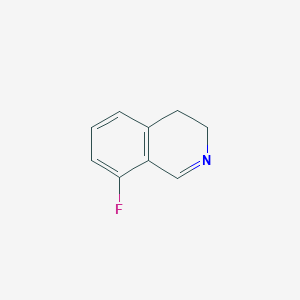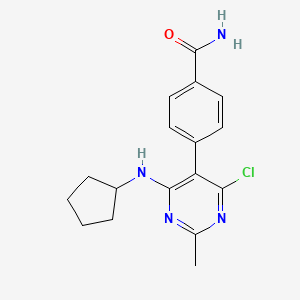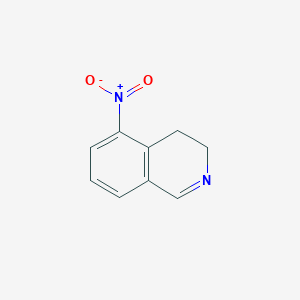
5-Nitro-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-3,4-dihydroisoquinoline: is a nitrogen-containing heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of alkaloids found in various natural products and synthetic compounds. The presence of a nitro group at the 5th position and the partially hydrogenated isoquinoline ring structure makes this compound unique and of interest in various fields of research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3,4-dihydroisoquinoline can be achieved through several methods. One common approach involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is advantageous due to its high efficiency and the avoidance of heavy metals and other toxic compounds.
Another method involves the Bischler-Napieralski reaction, which is a well-known procedure for synthesizing isoquinoline derivatives. This reaction typically involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides under acidic conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
5-Nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-nitroisoquinoline.
Reduction: The nitro group can be reduced to an amino group, resulting in 5-amino-3,4-dihydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: 5-Nitroisoquinoline
Reduction: 5-Amino-3,4-dihydroisoquinoline
Substitution: Various substituted this compound derivatives
科学的研究の応用
5-Nitro-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives and other heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and neuroprotective agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of enzymes, disruption of DNA synthesis, and induction of oxidative stress. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-3,4-dihydroisoquinoline: The amino group provides different reactivity and biological activity compared to the nitro group.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Contains methoxy groups that influence its chemical and biological properties.
Uniqueness
5-Nitro-3,4-dihydroisoquinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
5-nitro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,6H,4-5H2 |
InChIキー |
YLCNTJAIZUZERB-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=C1C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


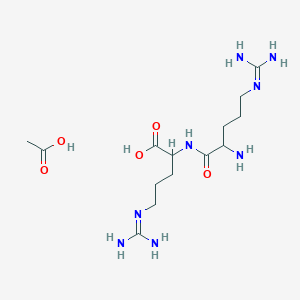
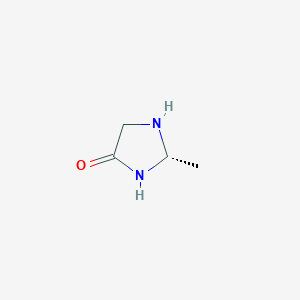
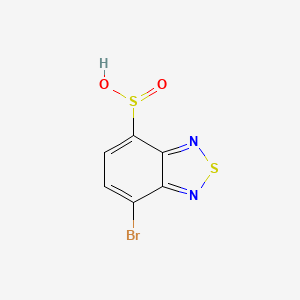
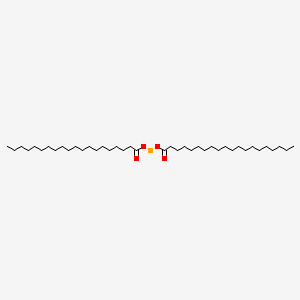

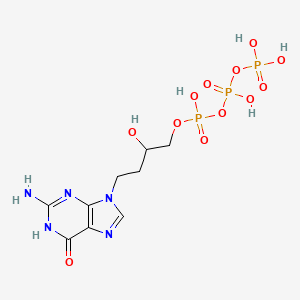
![6-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12937751.png)
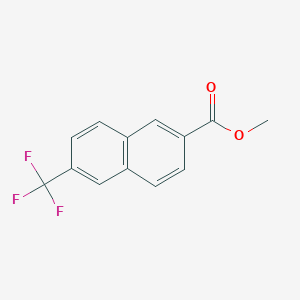
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-](/img/structure/B12937767.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
